molecular formula C27H26FN3O2S B2972525 3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)quinoline CAS No. 902910-62-7

3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)quinoline

Cat. No. B2972525
CAS RN: 902910-62-7
M. Wt: 475.58
InChI Key: SVULRHYARMXSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EFPQ and has been studied for its potential as a therapeutic agent in treating various diseases. In

Scientific Research Applications

Synthesis and Antimicrobial Studies

3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)quinoline derivatives have been synthesized for their potential antimicrobial applications. These compounds exhibit antibacterial activity against various strains including S. aureus, B. subtilis, E. coli, P. aeruginosa, and the fungus C. albicans. The structural modifications at the C-3 and C-7 positions of the quinolone core influence the biological activity, demonstrating the importance of sulfonyl and piperazinyl substitutions in antimicrobial efficacy (Patel, Patel, & Chauhan, 2007).

Anticancer Activities

A hybrid pharmacophore approach was utilized to synthesize 4-aminoquinoline derived sulfonyl analogs, targeting the enhancement of anticancer activities. Among these compounds, specific derivatives showed significant cytotoxicity against breast tumor cell lines, highlighting a potential therapeutic application in cancer treatment. The selective cytotoxicity towards cancer cells over non-cancer cells indicates a promising direction for less toxic cancer therapies (Solomon, Pundir, & Lee, 2019).

Antitumor Potential

Further exploration into the antitumor potential of 3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)quinoline derivatives reveals that some synthesized compounds exhibit in vitro anti-tumor activities. These compounds, through modifications on the piperazinyl group, have shown promising results against various human carcinoma cell lines. The influence of substitutes on the piperazinyl group on anti-tumor activities suggests a potential for developing novel anti-tumor agents (Liu, Xue, Liu, Zhang, Peng, & Wang, 2019).

Serotonin Receptor Ligands

1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including those similar in structure to 3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)quinoline, have been identified as high-affinity ligands for the 5-HT(6) serotonin receptor. These findings suggest potential applications in the development of treatments for disorders associated with the serotonin system (Park, Choi, Choi, Kim, Park, & Seong, 2011).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-2-20-11-13-21(14-12-20)34(32,33)26-19-29-24-9-5-3-7-22(24)27(26)31-17-15-30(16-18-31)25-10-6-4-8-23(25)28/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVULRHYARMXSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)quinoline

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